molecular formula C20H28O4 B12432172 (1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid

(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid

Cat. No.: B12432172
M. Wt: 332.4 g/mol
InChI Key: FHQSDRHZGCMBKG-MPIRFRCKSA-N
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Description

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,4aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15?,16?,19-,20+/m1/s1

InChI Key

FHQSDRHZGCMBKG-MPIRFRCKSA-N

Isomeric SMILES

C[C@]12CCC[C@](C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pinosolide acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic Acid Core: This step involves the cyclization of a suitable precursor under acidic conditions to form the naphthalene core.

    Attachment of the 2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl Side Chain: This step involves the addition of the side chain to the naphthalene core through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of Pinosolide acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification under acidic or enzymatic conditions. For example:

  • Fischer esterification with methanol in acidic media yields the methyl ester derivative (C₂₂H₃₂O₄) :

    RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{RCOOCH}_3+\text{H}_2\text{O}

    This reaction is critical for stabilizing the compound during analytical derivatization .

Table 1: Esterification Conditions and Products

SubstrateReagent/ConditionsProductYield (%)Reference
Pinosolide acidMethanol, H₂SO₄, refluxMethyl ester~85

γ-Lactone Ring Reactivity

The α,β-unsaturated γ-lactone moiety is susceptible to nucleophilic attack and ring-opening reactions :

  • Hydrolysis in aqueous acidic or basic conditions cleaves the lactone ring, forming a dihydroxycarboxylic acid derivative .

  • Photolytic degradation via Norrish-type reactions is observed in structurally related labdane diterpenes (e.g., cis-pinonic acid) under UV irradiation, leading to cycloreversion and formation of smaller carbonyl compounds .

Photochemical Degradation Pathways

Experimental studies on analogs like cis-pinonic acid (C₁₀H₁₆O₃) reveal two primary pathways under UV light :

Norrish Type I Cleavage

  • Mechanism : Homolytic cleavage of the C–C bond adjacent to the carbonyl group.

  • Products : Radical intermediates recombine to form limononic acid (C₁₀H₁₄O₂) and CO₂ .

Norrish Type II Elimination

  • Mechanism : Intramolecular hydrogen transfer followed by cycloreversion.

  • Products : Pinic acid (C₉H₁₄O₄) and formaldehyde .

Table 2: Photolysis Products of Labdane Analogs

SubstratePathwayMajor ProductsConditionsReference
cis-Pinonic acidNorrish Type ILimononic acid, CO₂UV (λ = 300–400 nm)
cis-Pinonic acidNorrish Type IIPinic acid, formaldehydeUV (λ = 300–400 nm)

Oxidative Transformations

The methylene and methyl groups on the decahydronaphthalene core undergo oxidation in the presence of strong oxidizing agents (e.g., CrO₃):

  • Epoxidation of the methylene group forms an epoxide derivative.

  • Hydroxylation at tertiary carbons generates polyoxygenated metabolites, as observed in related diterpenoids .

Stability and Degradation in Natural Matrices

Pinosolide acid is a constituent of pine oleoresins (e.g., Pinus koraiensis) and degrades via:

  • Enzymatic hydrolysis by esterases in plant tissues.

  • Thermal decomposition during extraction, producing decarboxylated derivatives .

Theoretical Insights

Molecular dynamics simulations predict that solvation in polar solvents (e.g., water) stabilizes the carboxylic acid group via hydrogen bonding, reducing its reactivity toward decarboxylation .

Scientific Research Applications

Neuroprotective Properties

Pinosolide acid has been studied for its neuroprotective effects. Research indicates that it can significantly reduce apoptosis in neuronal cells induced by staurosporine (STS), a potent pro-apoptotic agent. The compound has been shown to:

  • Reduce Reactive Oxygen Species (ROS) : Pinosolide acid treatment decreased ROS levels in cultured cortical neurons exposed to STS. This reduction is crucial as elevated ROS is linked to oxidative stress and neurodegeneration .
  • Preserve Antioxidative Enzyme Activity : The compound helps maintain the activity of superoxide dismutase (SOD), an important antioxidative enzyme that protects against oxidative damage. Pinosolide acid treatment effectively inhibited the reduction of SOD activity caused by STS .
  • Inhibit Apoptotic Pathways : It was observed that Pinosolide acid inhibited the activation of caspases involved in the apoptotic signaling pathway, thereby providing a protective effect against cell death .

Potential Therapeutic Applications

Given its neuroprotective properties, Pinosolide acid has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and apoptosis suggests that it could be developed into a pharmacological agent aimed at protecting neuronal cells from degeneration.

Several studies have documented the effects of Pinosolide acid on neuronal health:

  • Study on Neuroprotection : A study evaluated the effects of Pinosolide acid on cultured cortical neurons subjected to oxidative stress. Results indicated a significant decrease in apoptosis markers and improved cell viability when treated with Pinosolide acid compared to untreated controls .
  • Mechanistic Insights : Further investigations into the mechanism revealed that Pinosolide acid's antioxidant properties are linked to its structural features, which allow it to scavenge free radicals effectively and enhance cellular defense mechanisms against oxidative stress .

Mechanism of Action

The mechanism of action of Pinosolide acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

    Interfering with Metabolic Pathways: Disrupting the normal metabolic processes within cells.

Comparison with Similar Compounds

Pinosolide acid can be compared with other similar compounds, such as:

    Decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic Acid Derivatives: These compounds share a similar core structure but differ in their side chains.

    Furanyl Compounds: Compounds containing the 2-(2,5-dihydro-2-oxo-3-furanyl)ethyl group, which may have similar chemical properties.

Uniqueness

Pinosolide acid is unique due to its specific combination of the naphthalene core and the furanyl side chain, which imparts distinct chemical and biological properties.

Biological Activity

Pinosolide acid, chemically known as (1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid, is a compound derived from various species of pine trees. Its unique structure suggests potential biological activities that are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Pinosolide acid belongs to the class of naphthalenecarboxylic acids. Its structure features a fused ring system that is characteristic of many bioactive natural products. The presence of a furan ring and a methylene bridge enhances its potential reactivity and interaction with biological targets.

Anti-inflammatory Effects

Pinosolide acid has been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For instance, derivatives of pentacyclic triterpenoids have demonstrated enhanced anti-inflammatory effects by modulating pathways involved in inflammation, such as the NF-kB pathway .

Antioxidant Activity

The antioxidant activity of pinosolide acid is another area of interest. Compounds containing furan moieties often exhibit significant free radical scavenging abilities. This property is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that pinosolide acid may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that pinosolide could be explored as a potential antimicrobial agent .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of structurally related compounds in vitro. The results indicated that these compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . This suggests that pinosolide acid may exert similar effects through modulation of inflammatory pathways.

Antioxidant Evaluation

In a comparative study assessing the antioxidant capacity of several natural products, pinosolide acid exhibited notable activity in scavenging DPPH radicals, which is a common assay for evaluating antioxidant potency. This indicates its potential role in preventing oxidative damage in biological systems .

Research Findings Summary

Biological Activity Findings References
Anti-inflammatoryInhibition of NO production and cytokine release
AntioxidantSignificant DPPH radical scavenging activity
AntimicrobialPotential effectiveness against bacterial strains

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pinosolide Acid in complex matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection is widely used. Optimize the mobile phase using a mixture of methanol, water, and phosphate buffers adjusted to pH 5.5 ± 0.02 with phosphoric acid for improved resolution . Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for sample preparation. Precondition cartridges with methanol and elute with 2-propanol to minimize matrix interference .
  • Validation Parameters :

ParameterCriteria
LinearityR² ≥ 0.995
Recovery85–115%
LOD/LOQ≤1 ng/mL / ≤3 ng/mL

Q. How can the stereochemical configuration of Pinosolide Acid be confirmed experimentally?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR spectroscopy with CDCl₃ as the solvent. Key diagnostic signals include:

  • Decahydronaphthalene core : Methyl groups at δ 1.2–1.3 ppm and methylene protons at δ 2.2–2.4 ppm .
  • Furanyl moiety : Oxo group resonance at δ 170–173 ppm in 13C^{13}C-NMR and dihydrofuran protons at δ 4.9–5.4 ppm .
    • Correlate observed shifts with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities.

Q. What synthetic routes are reported for Pinosolide Acid derivatives?

  • Methodological Answer : Acylation of the hydroxyl group at C-6 (decahydro core) using octanoyl chloride in anhydrous dichloromethane yields ester derivatives. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via flash chromatography .

Advanced Research Questions

Q. How can mechanistic studies on Pinosolide Acid’s degradation pathways be designed?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:

ConditionParametersAnalytical Technique
Thermal40–60°C, 14 daysHPLC-MS for degradants
PhotolyticUV light (254 nm)NMR for structural shifts
Oxidative0.1% H₂O₂, pH 7.4LC-TOF for mass changes
  • Identify primary degradation products (e.g., furan ring opening or decarboxylation) using high-resolution mass spectrometry (HRMS) and 1H^1H-NMR .

Q. What computational approaches are suitable for modeling Pinosolide Acid’s interactions with biological targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB.

MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability.

ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity profiles .

  • Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀ measurements).

Q. How can contradictory data on Pinosolide Acid’s solubility be resolved?

  • Methodological Answer :

  • Experimental : Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask method with HPLC quantification .
  • Theoretical : Apply Hansen solubility parameters (HSPs) to model solvent compatibility. For example:
SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Water15.516.042.3
Ethanol15.88.819.4
  • Cross-validate results with COSMO-RS simulations .

Q. What factorial design strategies optimize Pinosolide Acid’s extraction efficiency?

  • Methodological Answer : Implement a 2³ factorial design with factors:

  • A : Extraction solvent polarity (methanol vs. acetonitrile).
  • B : pH (4.0 vs. 7.0).
  • C : SPE sorbent type (HLB vs. MAX).
    • Analyze main effects and interactions using ANOVA. For example, HLB sorbents at pH 7.0 with methanol yield >90% recovery .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for Pinosolide Acid?

  • Methodological Answer :

Source Validation : Confirm compound purity (>98% via HPLC) and stereochemical integrity (via optical rotation).

Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and normalize data to positive controls (e.g., dexamethasone).

Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values from peer-reviewed studies, excluding outliers via Grubbs’ test .

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